molecular formula C23H24N2O3S B15096081 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline

1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline

Cat. No.: B15096081
M. Wt: 408.5 g/mol
InChI Key: ZHIHDSOOURXFJR-UHFFFAOYSA-N
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Description

1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline is a complex organic compound known for its unique chemical structure and properties. This compound features a sulfonyl group attached to a methoxy-dimethylphenyl ring, a naphthylmethyl group, and an imidazoline ring. Its intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with naphthylmethylamine to form the sulfonamide intermediate. This intermediate is then cyclized with glyoxal to form the imidazoline ring under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The imidazoline ring may also interact with receptors in the body, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Methoxy-2,5-dimethylphenyl)methyl]piperidine
  • 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole

Uniqueness

1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline is unique due to its combination of a sulfonyl group, a naphthylmethyl group, and an imidazoline ring This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C23H24N2O3S

Molecular Weight

408.5 g/mol

IUPAC Name

1-(4-methoxy-2,5-dimethylphenyl)sulfonyl-2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazole

InChI

InChI=1S/C23H24N2O3S/c1-16-14-22(17(2)13-21(16)28-3)29(26,27)25-12-11-24-23(25)15-19-9-6-8-18-7-4-5-10-20(18)19/h4-10,13-14H,11-12,15H2,1-3H3

InChI Key

ZHIHDSOOURXFJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCN=C2CC3=CC=CC4=CC=CC=C43)C)OC

Origin of Product

United States

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